
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and an imino group attached to the thiazole ring, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of Substituents: The methoxyphenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.
Attachment of the Ethanol Moiety: The ethanol group is introduced through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a thiazole ring that incorporates both sulfur and nitrogen, along with substituents such as methoxyphenyl and nitrophenyl groups. Its molecular formula is C19H19N3O4S, with a molecular weight of approximately 385.4 g/mol. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .
Anticancer Potential
Thiazole compounds have also been investigated for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it may act through the modulation of specific signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial for therapeutic applications. For instance, it has shown promise in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's . This inhibition suggests potential applications in developing treatments for cognitive disorders.
Interaction with Receptors
Research indicates that this compound interacts with various receptors, including those involved in inflammatory responses. This interaction may provide insights into its anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .
Synthesis of Novel Materials
In material sciences, the compound's unique structure allows it to be used as a precursor for synthesizing novel materials with specific properties. For example, derivatives of this thiazole compound can be designed to enhance electronic or optical properties, making them suitable for applications in organic electronics or photonics .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to improve mechanical and thermal properties of polymers. Such modifications can lead to the development of advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole ring structures but different substituents.
Imino Compounds: Compounds with similar imino groups but different ring structures.
Phenyl Derivatives: Compounds with similar phenyl groups but different functional groups.
Uniqueness
The uniqueness of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Biological Activity
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is a synthetic organic compound belonging to the thiazole family, characterized by its complex molecular structure and diverse functional groups. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring with substituents that include a methoxyphenyl group and a nitrophenyl group. The general formula for this compound is C19H19N3O4S, with a molecular weight of approximately 385.4 g/mol.
Synthesis Steps:
- Formation of the Thiazole Ring: Synthesized through the reaction of thiourea with an α-haloketone under basic conditions.
- Introduction of Substituents: The methoxyphenyl and nitrophenyl groups are introduced via nucleophilic substitution reactions.
- Formation of the Imino Group: Created by the condensation of an amine with an aldehyde or ketone.
- Attachment of the Ethanol Moiety: Introduced through a nucleophilic addition reaction.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL for structurally similar compounds, indicating potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
10 | 0.25 | Escherichia coli |
Anticancer Activity
The compound's potential anticancer properties are suggested by its structural characteristics, which may allow it to interact with cellular targets involved in cancer progression.
- Mechanism of Action: The presence of the thiazole ring may facilitate interactions with enzymes or receptors critical for cell division, potentially inducing apoptosis in cancer cells .
Case Studies
-
Antimicrobial Evaluation:
A study exploring various thiazole derivatives found that those with similar structural motifs demonstrated significant antibacterial activity, supporting the hypothesis that this compound could exhibit comparable effects . -
Cytotoxicity Studies:
In vitro studies on compounds containing thiazole rings indicated substantial cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .
The biological activity of this compound is likely mediated through:
- Binding Interactions: The methoxyphenyl and nitrophenyl groups enhance binding affinity to specific molecular targets such as enzymes or receptors.
- Structural Stability: The thiazole ring contributes to stability and reactivity within biological systems, allowing for effective interaction with cellular components.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-17-8-3-2-7-15(17)19-18-20(9-10-22)16(12-26-18)13-5-4-6-14(11-13)21(23)24/h2-8,11-12,22H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXMRAZQGLRUNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.